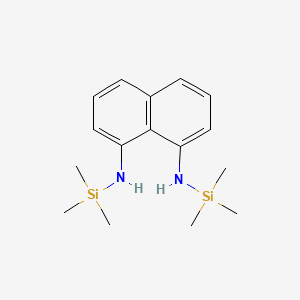
1,8-Naphthalenediamine, N,N'-bis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- is an organic compound with the molecular formula C14H18N2This compound is characterized by its crystalline powder form, pale brownish-pink color, and its insolubility in water .
Méthodes De Préparation
The synthesis of 1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- typically involves the reaction of 1,8-naphthalenediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere . The product is then purified through crystallization and filtration.
Analyse Des Réactions Chimiques
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- involves its ability to act as a strong base, often referred to as a “proton sponge.” This property allows it to effectively neutralize acids and participate in proton transfer reactions. The molecular targets and pathways involved include interactions with acidic protons and participation in nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- can be compared with other similar compounds such as:
1,8-Bis(dimethylamino)naphthalene:
N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: This compound shares similar chemical properties but has different applications and reactivity profiles.
The uniqueness of 1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- lies in its strong basicity and its ability to act as a proton sponge, making it highly effective in neutralizing acids and participating in various chemical reactions.
Propriétés
Numéro CAS |
33285-90-4 |
|---|---|
Formule moléculaire |
C16H26N2Si2 |
Poids moléculaire |
302.56 g/mol |
Nom IUPAC |
1-N,8-N-bis(trimethylsilyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C16H26N2Si2/c1-19(2,3)17-14-11-7-9-13-10-8-12-15(16(13)14)18-20(4,5)6/h7-12,17-18H,1-6H3 |
Clé InChI |
XKKFETBZEOHZEY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=CC=CC2=C1C(=CC=C2)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


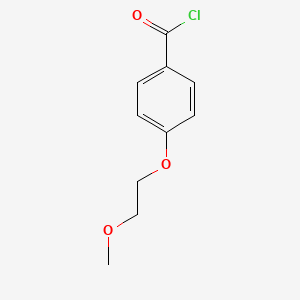


![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
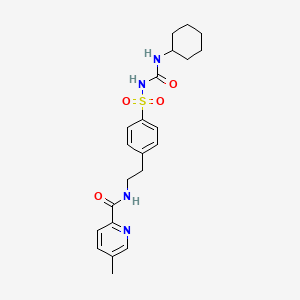
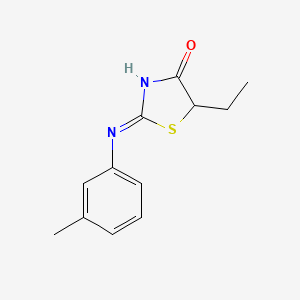

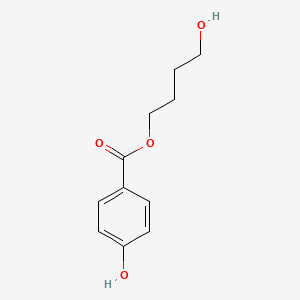
![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)


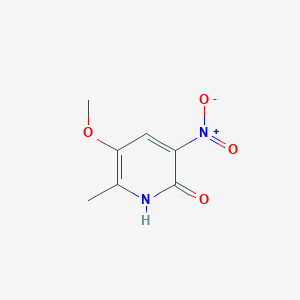

![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
